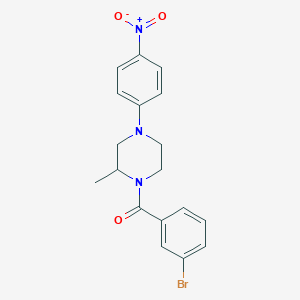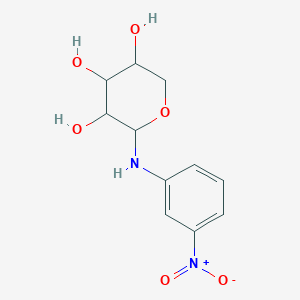![molecular formula C21H17Cl2N3 B4967366 4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline](/img/structure/B4967366.png)
4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields. It is a benzimidazole derivative that has shown promising results in scientific research related to cancer treatment, as well as other medical and biological applications.
作用机制
The mechanism of action of 4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline is not fully understood, but it has been hypothesized that it may act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. It has also been suggested that it may act by inducing apoptosis, or programmed cell death, in cancer cells. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have shown that it can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to exhibit antibacterial and antifungal activity, as well as anti-inflammatory properties. Additionally, it has been studied for its potential use as a fluorescent probe for imaging and detection of biomolecules.
实验室实验的优点和局限性
One advantage of using 4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline in lab experiments is its potential as a therapeutic agent for cancer and other diseases. It has also been shown to exhibit antibacterial and antifungal activity, as well as anti-inflammatory properties, making it a versatile compound for various applications. However, limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully elucidate its mechanism of action and potential side effects.
未来方向
For research on 4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline include further studies on its mechanism of action and potential side effects, as well as optimization of the synthesis method to improve yield and purity of the compound. Additionally, studies on its potential use as a therapeutic agent for neurological disorders and other diseases should be conducted. Further research on its antibacterial, antifungal, and anti-inflammatory properties may also lead to new applications for this compound.
合成方法
The synthesis of 4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline involves the reaction of 4-chlorobenzylamine with 4-chloro-2-nitroaniline in the presence of a reducing agent such as iron powder or tin (II) chloride. The resulting intermediate is then reacted with 1,2-diaminobenzene in the presence of a catalyst such as palladium on carbon to yield the final product. This synthesis method has been optimized and modified in various studies to improve the yield and purity of the compound.
科学研究应用
4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline has been the subject of numerous scientific studies due to its potential applications in various fields. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use as an antibacterial and antifungal agent, as well as for its anti-inflammatory properties. Other potential applications include its use as a fluorescent probe for imaging and detection of biomolecules, and as a potential therapeutic agent for neurological disorders.
属性
IUPAC Name |
4-chloro-N-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3/c22-16-7-5-15(6-8-16)14-26-20-4-2-1-3-19(20)25-21(26)13-24-18-11-9-17(23)10-12-18/h1-12,24H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQCFPLKORLYOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CNC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}methyl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-isoxazolylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4967290.png)

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4967298.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B4967311.png)
![N-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4967313.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4967324.png)


![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967337.png)
![6-[bis(5-methyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine](/img/structure/B4967344.png)

![methyl 4-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoate](/img/structure/B4967364.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4967370.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B4967375.png)